N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-2-(4-chlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-14-13(7-11)17-9-21-14/h1-7,9H,8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJVXCPWNUDKBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide typically involves the reaction of benzo[d]thiazole derivatives with 4-chlorophenylthioacetic acid or its derivatives. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide involves the reaction of benzo[d]thiazole derivatives with thioacetamide under specific conditions. For instance, the compound can be synthesized through acylation using chloroacetyl chloride in the presence of a base like triethylamine, leading to the formation of thioacetamide derivatives . The characterization of these compounds is typically performed using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), which confirm their structural integrity and purity.
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Research indicates that derivatives of benzothiazole exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For example, compounds synthesized from similar structures have shown effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
Case Study: Antimicrobial Screening
In a study evaluating various benzothiazole derivatives, N-(benzo[d]thiazol-2-yl)-2-thioacetamides demonstrated potent activity against E. coli with minimal inhibitory concentrations (MICs) significantly lower than traditional antibiotics such as streptomycin and ampicillin . This suggests that modifications to the benzothiazole structure can enhance antimicrobial efficacy.
Anticancer Potential
This compound has also been investigated for its anticancer properties. Studies have shown that certain derivatives exhibit selective cytotoxicity against various cancer cell lines, including lung adenocarcinoma (A549) and glioblastoma (U251) . The presence of the thiazole moiety is believed to contribute to this activity by interacting with cellular targets involved in cancer progression.
Case Study: Anticancer Activity Evaluation
In a recent evaluation, compounds derived from benzothiazole exhibited IC50 values indicating strong anticancer activity. For instance, one derivative showed an IC50 value of 23.30 µM against A549 cells, demonstrating its potential as a lead compound for further development . The structure-activity relationship (SAR) studies indicated that specific substitutions on the benzothiazole ring significantly influence anticancer activity.
Pharmacological Insights
The pharmacological profile of this compound suggests its potential use in treating infections and cancers. The compound's ability to inhibit bacterial growth while also inducing apoptosis in cancer cells makes it a candidate for dual-action therapeutic strategies.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzo[d]thiazole moiety is known to interact with DNA and proteins, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-5-yl)-2-((4-methylphenyl)thio)acetamide
- N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide
- N-(benzo[d]thiazol-5-yl)-2-((4-bromophenyl)thio)acetamide
Uniqueness
N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide is unique due to the presence of the 4-chlorophenylthio group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to molecular targets.
Biological Activity
N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide is a synthetic compound belonging to the class of benzothiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Overview of Benzothiazole Derivatives
Benzothiazole derivatives are known for their wide-ranging pharmacological effects, including:
- Antimicrobial activity : Effective against various bacterial strains.
- Anticancer properties : Inhibiting cell proliferation in cancer cell lines.
- Anti-inflammatory effects : Reducing inflammatory markers and cytokine production.
The structural modifications in benzothiazole compounds often enhance their biological efficacy, making them promising candidates for drug development.
Synthesis of this compound
The synthesis typically involves the reaction of benzo[d]thiazole derivatives with appropriate thioacetic acid derivatives under controlled conditions. The following synthetic route has been documented:
- Starting Materials : Benzo[d]thiazole-5-amine and 4-chlorophenyl thioacetate.
- Reaction Conditions : The reaction is conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.
- Yield and Purification : The product is purified through recrystallization from ethanol.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. The compound demonstrated significant activity against both gram-positive and gram-negative bacteria. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These results indicate that the compound possesses substantial antibacterial properties, comparable to standard antibiotics like norfloxacin .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies showed that the compound inhibited the proliferation of various cancer cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). The following findings were reported:
-
Cell Viability Assays :
- IC50 values ranged from 1.61 µg/mL to 2.98 µg/mL across different cell lines.
- Induction of apoptosis was confirmed via flow cytometry.
- Mechanism of Action :
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. Studies indicate:
- Cytokine Inhibition : At concentrations of 1 to 4 µM, significant reductions in IL-6 and TNF-α levels were observed.
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound within therapeutic contexts:
- Study on Anticancer Activity :
- Evaluation of Antimicrobial Properties :
- Inflammatory Response Modulation :
Q & A
Basic: What are the optimal synthetic routes for N-(benzo[d]thiazol-5-yl)-2-((4-chlorophenyl)thio)acetamide?
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions. Key steps include:
- Thioether formation : Reacting 4-chlorobenzenethiol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form 2-((4-chlorophenyl)thio)acetyl chloride.
- Amide coupling : Reacting the intermediate with 5-aminobenzo[d]thiazole under anhydrous conditions (e.g., dimethylformamide (DMF) as solvent) to yield the final product .
- Purification : Use column chromatography or recrystallization from ethanol-DMF mixtures to achieve >95% purity. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC .
Basic: How can researchers ensure purity and structural fidelity during synthesis?
- Analytical techniques :
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase to confirm purity (retention time ~8.2 min) .
- NMR : Key signals include δ 10.22 ppm (s, NHCO), δ 7.56 ppm (d, aromatic protons), and δ 4.09 ppm (s, SCH2) .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 363.8) .
- Crystallography : For definitive structural confirmation, perform X-ray diffraction using SHELX software (e.g., SHELXL for refinement) .
Advanced: What computational methods are suitable for predicting binding interactions of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like bacterial enzymes (e.g., dihydrofolate reductase) or cancer-related kinases.
- Key interactions : The benzo[d]thiazole moiety engages in π-π stacking with aromatic residues (e.g., Tyr 46 in DHFR), while the thioacetamide group forms hydrogen bonds with catalytic residues .
- MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Case example : If antimicrobial activity varies between gram-positive and gram-negative bacteria:
- Experimental design : Standardize MIC assays (CLSI guidelines) using consistent bacterial strains and growth media .
- Mechanistic analysis : Compare compound uptake (e.g., via LC-MS quantification in bacterial lysates) or efflux pump activity .
- Statistical validation : Apply ANOVA with post-hoc Tukey tests to evaluate significance of activity differences .
Advanced: What strategies optimize structure-activity relationships (SAR) for enhanced bioactivity?
- Substituent modification :
- Benzo[d]thiazole ring : Introduce electron-withdrawing groups (e.g., -NO2) to enhance π-stacking with hydrophobic enzyme pockets .
- Thioacetamide linker : Replace sulfur with sulfone (-SO2-) to improve metabolic stability .
- Biological evaluation : Test analogs against panels of cancer cell lines (e.g., MCF-7, HeLa) using MTT assays and compare IC50 values .
Basic: What spectroscopic techniques characterize this compound’s stability under physiological conditions?
- UV-Vis spectroscopy : Monitor degradation in PBS (pH 7.4) at λmax ~275 nm over 24 hours .
- LC-MS/MS : Identify degradation products (e.g., hydrolysis of the acetamide bond) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~220°C) .
Advanced: How does the compound interact with cytochrome P450 enzymes?
- In vitro assays : Use human liver microsomes with NADPH cofactor; quantify metabolite formation via LC-MS.
- Key findings : The 4-chlorophenyl group reduces CYP3A4-mediated metabolism compared to non-halogenated analogs .
- Docking analysis : The thioether group occupies the hydrophobic CYP3A4 active site, limiting substrate access .
Advanced: What crystallographic challenges arise during structural analysis?
- Crystal growth : Use slow evaporation from DMSO/water mixtures. Poor diffraction may require cryocooling (100 K) .
- Data refinement : Employ SHELXL for high-resolution data (≤1.2 Å). Common issues:
Basic: What in vitro models are appropriate for initial toxicity screening?
- HepG2 cells : Assess hepatotoxicity via LDH release assays after 48-hour exposure .
- hERG inhibition : Use patch-clamp electrophysiology to evaluate cardiac risk (IC50 <10 μM indicates high risk) .
Advanced: How can researchers design derivatives to overcome multidrug resistance (MDR) in cancer?
- P-glycoprotein (P-gp) evasion : Introduce bulky substituents (e.g., trifluoromethyl) to reduce P-gp recognition .
- Synergistic studies : Combine with MDR inhibitors (e.g., verapamil) in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
